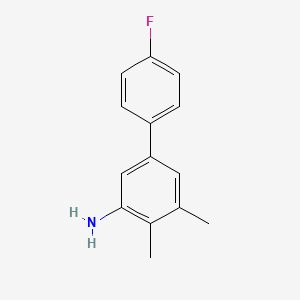

5-(4-Fluorophenyl)-2,3-dimethylaniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. ncert.nic.in Their importance is underscored by their widespread use in the industrial synthesis of dyes, polymers, pharmaceuticals, and agrochemicals. google.com The amino group attached to the aromatic ring makes these compounds highly reactive and versatile for various chemical transformations. ncert.nic.ingoogle.com

In medicinal chemistry, the aniline scaffold is a common feature in many drug molecules. The ability to modify the aniline ring with different substituents allows chemists to fine-tune the pharmacological properties of a compound, such as its binding affinity to biological targets, solubility, and metabolic stability. researchgate.net

Interactive Data Table: Applications of Aniline Derivatives

| Application Area | Examples of Aniline Derivatives Used |

| Pharmaceuticals | Precursors for analgesics, anti-inflammatory drugs, and anticancer agents. researchgate.netnih.gov |

| Agrochemicals | Synthesis of herbicides and insecticides. |

| Dyes and Pigments | Production of azo dyes and other colorants for textiles and other materials. google.com |

| Polymers | Manufacturing of polyurethanes and other polymers. |

Role of Fluorine Substitution in Aromatic Compounds

The introduction of fluorine atoms into aromatic systems can dramatically alter the physicochemical and biological properties of a molecule. nih.govnih.gov Fluorine is the most electronegative element, and its presence can influence a compound's acidity, basicity, and reactivity. researchgate.net The carbon-fluorine bond is also very strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation. researchgate.netnih.gov

Furthermore, the substitution of hydrogen with fluorine, which has a similar size, can lead to enhanced binding interactions with biological targets. researchgate.net The unique properties imparted by fluorine have made it a valuable tool in drug design and materials science. nih.govnih.gov

Overview of Aryl-Substituted Aniline Scaffolds in Synthetic Chemistry

Aryl-substituted anilines, also known as biarylanilines, are a class of compounds that feature two aromatic rings linked together, with an amino group on one of the rings. This structural motif is of significant interest in medicinal chemistry and materials science. nih.govacs.org

The synthesis of these compounds often relies on modern cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. wikipedia.orgdiva-portal.orgrug.nl These powerful methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex biaryl structures. wikipedia.orgdiva-portal.orgrug.nl

The Suzuki-Miyaura reaction, for instance, typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. diva-portal.org The Buchwald-Hartwig amination provides a direct route to aryl amines by coupling an amine with an aryl halide, also catalyzed by palladium. wikipedia.orgrug.nl These reactions have become indispensable tools for the synthesis of diverse libraries of aryl-substituted anilines for various research applications. wikipedia.orgdiva-portal.orgrug.nl

While a detailed analysis of 5-(4-Fluorophenyl)-2,3-dimethylaniline is not possible at this time, the foundational principles of aniline chemistry, fluorine substitution, and biaryl synthesis provide a framework for understanding the potential characteristics and synthetic strategies for this and related molecules. Further research and publication of data specific to this compound are necessary to enable a more in-depth discussion.

Properties

Molecular Formula |

C14H14FN |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-2,3-dimethylaniline |

InChI |

InChI=1S/C14H14FN/c1-9-7-12(8-14(16)10(9)2)11-3-5-13(15)6-4-11/h3-8H,16H2,1-2H3 |

InChI Key |

JIOVQVOPOTUVKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Fluorophenyl 2,3 Dimethylaniline

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.com This approach allows for the logical planning of a synthetic route.

The primary strategic disconnection for 5-(4-fluorophenyl)-2,3-dimethylaniline is the carbon-carbon single bond connecting the 2,3-dimethylphenyl ring and the 4-fluorophenyl ring. This disconnection simplifies the target molecule into two key synthons: a nucleophilic 2,3-dimethylaniline derivative and an electrophilic 4-fluorophenyl derivative, or vice versa.

This leads to two principal retrosynthetic pathways:

Pathway A: Disconnection reveals a 5-halo-2,3-dimethylaniline (electrophile) and a 4-fluorophenyl organometallic reagent (nucleophile), such as 4-fluorophenylboronic acid.

Pathway B: An alternative disconnection points to 2,3-dimethylaniline (nucleophile) and a 4-fluorophenyl halide or triflate (electrophile).

These pathways suggest the following potential starting materials:

| Precursor Type | Specific Starting Material Examples |

| Dimethylaniline Precursor | 5-Bromo-2,3-dimethylaniline, 5-Iodo-2,3-dimethylaniline, 2,3-Dimethylaniline |

| Fluorophenyl Precursor | 4-Fluorophenylboronic acid, 1-Bromo-4-fluorobenzene, 1-Iodo-4-fluorobenzene |

The precursors identified through retrosynthetic analysis are generally accessible. 2,3-Dimethylaniline is a commercially available starting material. sigmaaldrich.comnih.gov Its halogenated derivatives, such as 5-bromo-2,3-dimethylaniline, can be synthesized from 2,3-dimethylaniline through electrophilic aromatic substitution.

Similarly, 4-fluorophenyl precursors are readily available. 4-Fluorophenylboronic acid is a common reagent in cross-coupling reactions. Halogenated fluorobenzenes like 1-bromo-4-fluorobenzene and 1-iodo-4-fluorobenzene are also standard commercial products. The choice of precursors is often dictated by the specific coupling reaction to be employed, considering factors like reactivity, cost, and functional group tolerance.

Carbon-Carbon Coupling Strategies for Aromatic Ring Formation or Attachment

The formation of the aryl-aryl bond in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis due to their efficiency and tolerance of various functional groups. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of carbon-carbon bonds. lmaleidykla.lt It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govnih.gov For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the coupling of 5-bromo-2,3-dimethylaniline with 4-fluorophenylboronic acid.

A representative reaction scheme is as follows:

Reaction Scheme for Suzuki-Miyaura Coupling

Br HO OH | / \ / \ B | |--NH2 + | |--F \ / \ / | | CH3 CH3 (5-Bromo-2,3-dimethylaniline) (4-Fluorophenylboronic acid)

(this compound)

Introduction of Amino and Alkyl Moieties

The strategic introduction of the amino and dimethyl functionalities onto the core aromatic structure is a critical aspect of the synthesis of this compound. This can be achieved through various amination and alkylation protocols.

The introduction of the amino group can be accomplished either before or after the formation of the biaryl linkage. Two prominent methods for this transformation are the reduction of a nitro group and palladium-catalyzed amination reactions.

Reduction of Nitro Intermediates: A common and effective method for introducing an amino group is through the reduction of a corresponding nitro compound. For the synthesis of the target molecule, a plausible route involves the nitration of a 2,3-dimethylbiphenyl precursor, followed by reduction. For instance, the nitration of 2,3-dimethylbiphenyl would likely yield a mixture of isomers, from which the desired 5-nitro-2,3-dimethylbiphenyl could be isolated. Subsequent reduction of the nitro group to an amine can be achieved using various reducing agents.

| Reducing Agent | Typical Reaction Conditions | Yield (%) | Reference |

| H₂, Pd/C | Methanol, Room Temperature, 1 atm | >95 | General Method |

| SnCl₂·2H₂O | Ethanol, Reflux | 85-95 | General Method |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 80-90 | General Method |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This method could be employed to introduce the amino group at a late stage of the synthesis. For example, a 5-(4-Fluorophenyl)-2,3-dimethylhalobenzene could be coupled with an ammonia equivalent. researchgate.netorganic-chemistry.org The use of specialized ligands and precatalysts is often necessary to achieve high yields, especially with sterically hindered substrates. rsc.orgacs.org

| Ligand/Precatalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| XPhos Pd G3 | NaOt-Bu | Toluene | 100 | 80-95 | acs.org |

| RuPhos Pd G2 | K₃PO₄ | Dioxane | 110 | 75-90 | General Method |

| BrettPhos Pd G3 | LHMDS | THF | 80 | 85-98 | acs.org |

The introduction of the two methyl groups is typically best achieved by starting with a pre-alkylated raw material, such as 2,3-dimethylaniline or a derivative thereof. Direct alkylation of an aniline (B41778) ring via Friedel-Crafts alkylation is often problematic due to the Lewis basicity of the amino group, which can coordinate with the Lewis acid catalyst and deactivate the ring. wikipedia.org

Directed ortho-Metalation (DoM): For the selective introduction of alkyl groups ortho to an existing amino group, directed ortho-metalation (DoM) is a more suitable strategy. wikipedia.orgharvard.eduuwindsor.casemanticscholar.org The amino group, often after protection as a carbamate, can direct lithiation to the adjacent ortho positions. Subsequent quenching with an electrophile, such as methyl iodide, would introduce the methyl groups. However, for the synthesis of this compound, a more convergent approach starting from 2,3-dimethylaniline or a related compound is generally more efficient.

A key precursor for some synthetic routes is 5-bromo-2,3-dimethylaniline. This can be synthesized from 2,3-dimethylaniline by bromination. The directing effect of the amino and methyl groups will favor bromination at the para position to the amino group.

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| NBS | Acetonitrile | 0 - RT | 68 | chemicalbook.com |

| Br₂ | Acetic Acid | RT | Moderate | orgsyn.org |

Fluorination Strategies

The introduction of the fluorine atom onto the phenyl ring is a crucial step. This can be achieved through either electrophilic or nucleophilic fluorination methods, although the most practical approach often involves the use of a pre-fluorinated starting material.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). This approach could theoretically be used at a late stage of the synthesis, for example, by fluorinating a 5-phenyl-2,3-dimethylaniline precursor. However, regioselectivity can be a challenge, and a mixture of isomers may be formed. Common electrophilic fluorinating reagents include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). mpg.de

| Reagent | Typical Substrate | Solvent | Yield (%) |

| Selectfluor® | Electron-rich arenes, organometallics | MeCN | Variable |

| NFSI | Activated aromatic compounds, enolates | CH₂Cl₂ | Variable |

Given the challenges with regioselectivity, a more strategic approach is to utilize a starting material that already contains the fluorine atom.

Nucleophilic fluorination involves the displacement of a leaving group on an aromatic ring by a fluoride ion. This is typically facilitated by activating groups (e.g., nitro groups) ortho or para to the leaving group. rsc.orgmdpi.com A classic example is the nucleophilic aromatic substitution (SNA) reaction. For the synthesis of this compound, one could envision a route where a 5-(4-halophenyl)-2,3-dimethylaniline undergoes halogen exchange with a fluoride source. However, this reaction is generally difficult on unactivated aromatic rings.

A more practical and widely used strategy is to employ a pre-fluorinated building block in a cross-coupling reaction. For instance, 4-fluorophenylboronic acid is a commercially available reagent that can be readily used in Suzuki-Miyaura coupling reactions. ugr.esmdpi.com

Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid: This is a highly efficient method for forming the C-C bond between the two aromatic rings. The reaction of 5-bromo-2,3-dimethylaniline with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base would directly yield the target molecule. This approach is often preferred due to its high functional group tolerance and generally good yields. nih.govnih.govtcichemicals.com

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/Water | 80 | 70-90 | beilstein-journals.org |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/Water | 100 | 85-98 | nih.gov |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-Amyl alcohol | 110 | 80-95 | General Method |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the key reactions in the synthesis of this compound, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, several parameters can be systematically varied. chemistryviews.orgresearchgate.net

Key Parameters for Optimization:

Catalyst and Ligand: The choice of palladium precursor and phosphine (B1218219) ligand is critical. For sterically hindered substrates, bulky and electron-rich ligands such as XPhos, SPhos, or BrettPhos often give superior results in both Suzuki and Buchwald-Hartwig reactions. acs.orgacs.org

Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu). The choice of base should be compatible with the functional groups present in the substrates.

Solvent: The solvent affects the solubility of the reactants and the catalyst, and can influence the reaction mechanism. Aprotic polar solvents like dioxane, toluene, and THF are commonly used. The addition of water can sometimes accelerate Suzuki couplings.

Temperature: The reaction temperature is a critical parameter. While higher temperatures often lead to faster reaction rates, they can also promote the formation of side products. Optimization involves finding the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe.

Reactant Stoichiometry: Varying the ratio of the coupling partners and the catalyst loading can also be optimized to ensure complete conversion of the limiting reagent and to minimize the cost of the catalyst.

An example of an optimization table for a Suzuki-Miyaura coupling is shown below:

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | 2 | 4 | 2 | Toluene/Water | 80 | 75 |

| 2 | 2 | 4 | 2 | Dioxane/Water | 100 | 88 |

| 3 | 1 | 2 | 3 | Dioxane/Water | 100 | 92 |

| 4 | 1 | 2 | 3 | t-Amyl alcohol | 110 | 95 |

Through systematic optimization of these parameters, high yields of this compound can be achieved using robust and scalable synthetic methodologies.

Catalyst Systems and Ligands

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. The catalyst system's role is to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. berkeley.eduyoutube.com

Catalyst Precursors: A variety of palladium(II) and palladium(0) sources can be used as precatalysts. Common examples include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and preformed palladium(II) palladacycles, which are often more stable and efficient. nih.govnih.gov For instance, the CataCXium A palladacycle has proven uniquely effective for couplings involving ortho-substituted anilines. nih.gov

Ligands: Ligands are critical for stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the catalytic cycle. For sterically hindered substrates like those involved in the synthesis of this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required. nih.govnih.gov These ligands facilitate the oxidative addition and reductive elimination steps. The choice of aniline as a stabilizing ligand for Pd(II)-NHC catalysts has also been shown to produce highly active precatalysts for cross-coupling reactions. nih.gov

Below is a table summarizing potential catalyst and ligand combinations for this type of transformation.

| Palladium Source | Ligand | Typical Substrate | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Simple aryl bromides | Cost-effective, widely available |

| Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Sterically hindered aryl halides | High activity, good for challenging substrates |

| Pd(dppf)Cl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Aryl bromides and chlorides | Robust, good yields |

| CataCXium A Palladacycle | CataCXium A | ortho-substituted anilines | High efficiency for hindered systems nih.gov |

| [Pd(IPr)(AN)Cl₂] | IPr (NHC) / Aniline | Aryl chlorides, amides, esters | Air and moisture stable, highly active nih.gov |

Reaction Time and Work-up Procedures

Reaction Time: The time required for the reaction to reach completion can vary significantly, from a few minutes to over 24 hours. This duration is influenced by the reactivity of the starting materials, catalyst efficiency, temperature, and concentration. Microwave irradiation has been shown to dramatically reduce reaction times in some cases. berkeley.edu

Work-up Procedures: Once the reaction is complete, a standard aqueous work-up procedure is typically employed to isolate the crude product. A general sequence involves:

Quenching: The reaction mixture is cooled to room temperature and may be quenched with water or an acidic solution. sigmaaldrich.com

Filtration: The mixture is often filtered through a pad of Celite to remove the palladium catalyst and other insoluble materials. researchgate.net

Extraction: The product is extracted from the aqueous phase into an organic solvent such as ethyl acetate, dichloromethane, or toluene. researchgate.net

Washing and Drying: The combined organic layers are washed with water and/or brine to remove water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). researchgate.net

Purification: After removing the solvent under reduced pressure, the crude product is purified, most commonly by flash column chromatography on silica gel, to yield the pure this compound. youtube.comresearchgate.net

Stereochemical Control in Synthesis

The structure of this compound, with methyl groups in the ortho-positions relative to the biaryl axis, presents the possibility of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. nih.gov For this molecule, the steric hindrance caused by the ortho-methyl groups can restrict the free rotation around the C-C bond connecting the two aryl rings, leading to the existence of stable, non-interconverting enantiomers (axial chirality).

Achieving stereochemical control in the synthesis of such axially chiral biaryls is a significant area of research. nih.govsnnu.edu.cn This involves atroposelective synthesis, where one atropisomer is formed in preference to the other. While direct methods for the atroposelective synthesis of this compound are not specifically reported, strategies developed for other biaryl compounds could be applied.

Key strategies for atroposelective synthesis include:

Chiral Catalysis: Employing a chiral ligand in the Suzuki-Miyaura cross-coupling reaction can create a chiral environment around the metal center, influencing the orientation of the coupling partners and leading to the preferential formation of one atropisomer.

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the C-C bond formation. The auxiliary is then removed in a subsequent step.

Dynamic Kinetic Resolution: This strategy involves the coupling of a racemic but configurationally unstable biaryl precursor under conditions that favor the formation of one stable atropisomeric product.

The development of catalytic atroposelective methods, such as C-H activation using chiral rhodium complexes or enantioselective brominations, provides powerful tools for accessing single-enantiomer biaryl scaffolds that can serve as versatile building blocks. snnu.edu.cnrsc.org The synthesis of atropisomeric sulfur-containing biaryl anilines has also been achieved using chiral selenide catalysts, highlighting the potential for catalyst-controlled stereoselectivity in related systems. researchgate.net

Reaction Mechanisms and Chemical Transformations of 5 4 Fluorophenyl 2,3 Dimethylaniline

Mechanistic Investigations of Synthesis Pathways

While specific mechanistic studies for the synthesis of 5-(4-Fluorophenyl)-2,3-dimethylaniline are not extensively documented, its structure strongly implies formation via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction would involve the coupling of a boronic acid derivative with a halogenated aromatic compound. A plausible route is the reaction between (4-fluorophenyl)boronic acid and 5-bromo-2,3-dimethylaniline.

The catalytic cycle of a Suzuki-Miyaura coupling is understood to proceed through several key organometallic intermediates. Although not empirically observed for this specific synthesis, the theoretical sequence of intermediates can be confidently predicted. The cycle involves the palladium catalyst cycling through Pd(0) and Pd(II) oxidation states.

Table 1: Hypothetical Intermediates in the Suzuki-Miyaura Synthesis of this compound

| Step | Intermediate Name | General Structure | Description |

|---|---|---|---|

| Oxidative Addition | Aryl-Palladium(II) Halide Complex | Ar-Pd(II)-X(L)₂ | The active Pd(0) catalyst inserts into the carbon-halogen bond of 5-bromo-2,3-dimethylaniline. |

| Transmetalation | Diaryl-Palladium(II) Complex | Ar-Pd(II)-Ar'(L)₂ | The fluoro-phenyl group from the boronic acid derivative displaces the halide on the palladium complex. |

| Reductive Elimination | Pd(0) Catalyst and Biaryl Product | Pd(0)(L)₂ + Ar-Ar' | The two aryl groups are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. |

Note: Ar = 2,3-dimethyl-5-aminophenyl; Ar' = 4-fluorophenyl; L = Ligand (e.g., phosphine); X = Halide (e.g., Br).

Kinetic studies are essential for determining the rate law of a reaction, which mathematically describes how the reaction rate depends on the concentration of reactants. For a palladium-catalyzed cross-coupling reaction, the rate law can be complex. A generalized, simplified rate law might take the form:

Rate = k [Aryl Halide]a [Boronic Acid]b [Palladium Catalyst]c

The reaction orders (a, b, c) depend on the rate-determining step of the catalytic cycle. No empirical kinetic data or established rate law for the synthesis of this compound has been published.

Electrophilic Aromatic Substitution Reactions

The reactivity of this compound in electrophilic aromatic substitution (EAS) is primarily dictated by the substituents on the aniline (B41778) ring. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. The two methyl groups (-CH₃) are also activating and ortho-, para-directing. The combined effect of these groups makes the aniline ring highly electron-rich and susceptible to electrophilic attack. vaia.com

The primary directing influence is the amino group. The positions ortho to the amine are C2 and C6, while the para position is C4.

C2: Blocked by a methyl group.

C4: Blocked by a methyl group.

C6: Unsubstituted and sterically accessible.

Therefore, electrophilic substitution is strongly predicted to occur at the C6 position.

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine). Due to the highly activated nature of the aniline ring, this reaction is expected to proceed rapidly, often without the need for a strong Lewis acid catalyst that is typically required for less activated rings like benzene. masterorganicchemistry.com

Table 2: Predicted Outcome of Halogenation

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ in a suitable solvent (e.g., CH₃COOH) | 6-Bromo-5-(4-fluorophenyl)-2,3-dimethylaniline |

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. The nitration of anilines is complicated by the behavior of the amino group in strong acid. youtube.com

The strongly acidic conditions of the nitrating mixture will protonate the amino group to form an anilinium ion (-NH₃⁺). This anilinium group is a strongly deactivating and meta-directing group. stackexchange.com The positions meta to the -NH₃⁺ group are C3 and C5. Both of these positions are already substituted (with a methyl group at C3 and the 4-fluorophenyl group at C5). Consequently, direct nitration under standard harsh acidic conditions is expected to be very difficult and may result in low yields or reaction failure.

To achieve controlled nitration, the powerful activating and directing effect of the amino group must be preserved. This is typically accomplished by protecting the amino group as an amide (e.g., an acetanilide) before nitration. The amide group is still an activating, ortho-, para-director but is less basic and will not be protonated. The bulky nature of the protected group often favors substitution at the less sterically hindered para position. However, in this molecule, the para position (C4) is blocked. The remaining ortho position (C6) would be the target for nitration.

Table 3: Predicted Outcomes of Nitration Strategies

| Strategy | Reaction Steps | Predicted Final Product (after deprotection if applicable) |

|---|---|---|

| Direct Nitration | HNO₃, H₂SO₄ | Low yield or no reaction expected due to deactivation and blocking of meta positions. |

Sulfonation

The sulfonation of anilines is a well-established electrophilic aromatic substitution reaction. Aniline reacts vigorously with sulfuric acid to form anilinium hydrogen sulfate. Subsequent heating of this salt leads to the formation of p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. This reaction is reversible. byjus.comwikipedia.org

For this compound, the aniline ring is activated by the electron-donating amino group and the two methyl groups. These groups direct incoming electrophiles to the ortho and para positions. Given the substitution pattern of the molecule, the primary sites for sulfonation would be the positions ortho and para to the amino group on the dimethylaniline ring. The reaction typically proceeds by treating the aniline with concentrated or fuming sulfuric acid. The major products would be the sulfonic acid derivatives of the parent compound. Studies on the sulfonation of biphenyl (B1667301) derivatives have shown that the position of the sulfonic acid group is influenced by the nature and position of other substituents on the rings. researchgate.netrsc.org

The reaction mechanism involves the formation of an electrophile, typically sulfur trioxide (SO₃) or a protonated form, which then attacks the electron-rich aniline ring to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonic acid derivative.

Table 1: Predicted Sulfonation Products of this compound

| Reactant | Reagent | Predicted Major Products |

|---|---|---|

| This compound | Concentrated H₂SO₄ | 4-Amino-5-(4-fluorophenyl)-2,3-dimethylbenzenesulfonic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. The fluorine atom in aryl fluorides is a good leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing substituents ortho or para to the fluorine. lboro.ac.uklibretexts.org

In this compound, the fluorophenyl ring is not strongly activated towards nucleophilic attack as it lacks strong electron-withdrawing groups in the ortho or para positions relative to the fluorine atom. However, under forcing conditions or with strong nucleophiles, substitution of the fluorine atom may occur. The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex. libretexts.org

Reactions Involving the Amino Group

The amino group in this compound is a primary aromatic amine and thus undergoes a variety of characteristic reactions.

Primary aromatic amines readily undergo acylation with acid chlorides or anhydrides to form amides. ncert.nic.in This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrogen halide byproduct. The acylation of this compound would yield the corresponding N-acyl derivative. This transformation is useful for protecting the amino group or for introducing new functional groups. For instance, Friedel–Crafts acylation can be performed on the acylated aniline, as the amide group is less deactivating than a protonated amino group. nih.govsigmaaldrich.com

Table 2: Representative Acylation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-[5-(4-Fluorophenyl)-2,3-dimethylphenyl]acetamide |

The amino group of anilines can be alkylated using alkyl halides. The reaction can proceed to give mono- and di-alkylated products. ncert.nic.in The alkylation of this compound would lead to the corresponding N-alkyl and N,N-dialkyl derivatives.

Conversely, N-dealkylation, the removal of an N-alkyl group, is an important transformation, particularly in medicinal chemistry and drug metabolism. This process can be achieved through various chemical methods, often involving oxidation or the use of specific reagents like chloroformates.

Primary aromatic amines react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form diazonium salts. organic-chemistry.orgbyjus.com This process is known as diazotization. The resulting diazonium salt of this compound would be a versatile intermediate.

These diazonium salts can then undergo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo compounds, which are often highly colored and used as dyes. wikipedia.orgorganic-chemistry.org The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The substitution typically occurs at the para position of the coupling agent. wikipedia.org

Table 3: Diazotization and Azo Coupling Reaction

| Reactant 1 (after diazotization) | Reactant 2 (Coupling Agent) | Product |

|---|---|---|

| 5-(4-Fluorophenyl)-2,3-dimethylbenzenediazonium salt | Phenol | 2-Hydroxy-5-[(E)-[5-(4-fluorophenyl)-2,3-dimethylphenyl]diazenyl]phenol |

Reactions Involving the Fluorine Atom

The carbon-fluorine bond is generally strong, making reactions that cleave this bond challenging. However, under specific conditions, the fluorine atom on the fluorophenyl ring can be replaced. As mentioned in the section on nucleophilic aromatic substitution, this typically requires strong nucleophiles and/or an activated aromatic system.

Recent advances in catalysis have enabled the activation of C-F bonds. For example, transition metal-catalyzed cross-coupling reactions can be employed to replace the fluorine atom with other functional groups. These reactions often require specific ligands and reaction conditions. Furthermore, enzymatic C-F bond cleavage has been observed in metabolic pathways. nih.gov

Oxidation and Reduction Pathways

The oxidation and reduction of this compound are expected to follow pathways characteristic of substituted anilines. The presence of the electron-donating dimethyl groups and the electron-withdrawing fluorophenyl group can influence the electron density at the nitrogen atom and on the aromatic rings, thereby affecting the susceptibility to oxidation and the nature of the resulting products.

Oxidation Pathways:

Anilines are susceptible to a variety of oxidation reactions, which can lead to a range of products depending on the oxidant and reaction conditions. For anilines, oxidation can occur at the nitrogen atom or on the aromatic ring.

One potential oxidation pathway involves the formation of an N-aryl nitrenoid intermediate. Studies on 2-substituted anilines have shown that low-temperature oxidation with reagents like (diacetoxyiodo)benzene (B116549) (PIFA) can generate these electrophilic intermediates. organic-chemistry.orgacs.orgsci-hub.seacs.orgnih.gov For this compound, such an intermediate could potentially lead to intramolecular cyclization reactions if a suitable ortho-substituent were present, or intermolecular reactions to form new C-N bonds. acs.org

Another common oxidative transformation for anilines is oxidative coupling. In the presence of catalysts, such as heterogeneous rhodium on carbon (Rh/C), and an oxidant like molecular oxygen, anilines can undergo homocoupling to form biphenyl derivatives. acs.org For this compound, this could result in the formation of a substituted benzidine (B372746) derivative through C-C bond formation, likely at the positions para to the amino group, if sterically accessible. acs.org The reaction proceeds through the formation of a radical cation, which then couples with another molecule. acs.org

The oxidation of the amino group itself can lead to the formation of nitroso, nitro, or azoxy compounds, particularly with strong oxidizing agents. The in vitro metabolism of N,N-dimethylaniline, a related compound, has shown that N-oxidation is a key metabolic pathway. wikipedia.org

Reduction Pathways:

While the aniline moiety is already in a reduced state, reduction reactions could target other parts of the molecule under specific conditions. Catalytic hydrogenation, for instance, could potentially reduce the aromatic rings at high pressures and temperatures, although this is generally a difficult transformation. A more plausible reduction pathway would involve reactions that modify substituents on the rings, should any reducible functional groups be introduced. Given the structure of this compound, direct reduction of the core structure is less common than its oxidative transformations.

The following table summarizes potential oxidation products of aniline derivatives based on analogous reactions.

| Oxidant/Catalyst | Potential Product Type | Plausible Mechanism |

| PIFA | N-Aryl Nitrenoid Intermediate | Electrophilic attack on the nitrogen |

| Rh/C, O₂ | Substituted Benzidine | Oxidative homocoupling via radical cation |

| Strong Oxidants | Nitroso/Nitro Compounds | Oxidation of the amino group |

Catalyst-Mediated Transformations

Catalyst-mediated reactions offer a versatile platform for the functionalization of anilines. For this compound, these transformations would primarily involve the amino group or C-H activation of the aromatic rings.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely used for C-N bond formation reactions, such as the Buchwald-Hartwig amination, which couples amines with aryl halides. nih.govnih.gov While this compound is already an amine, it could potentially participate in further N-arylation or N-alkylation reactions under palladium catalysis to form triarylamines or other more complex amines. researchgate.net

Palladium-catalyzed C-H activation and functionalization of the aniline ring is another significant transformation. For instance, Pd(II)-catalyzed meta-C–H bromination of aniline derivatives has been achieved using N-bromophthalimide (NBP), overcoming the typical ortho/para selectivity of electrophilic bromination. researchgate.net Such a reaction could introduce a bromine atom at the C4 or C6 position of the aniline ring in this compound.

Direct C-H fluorination of arenes using palladium catalysts has also been developed, which could potentially be applied to introduce an additional fluorine atom onto one of the aromatic rings. springernature.com

Copper-Catalyzed Reactions:

Copper catalysts are also effective for C-N bond formation, often referred to as Ullmann condensation or Chan-Lam coupling. beilstein-journals.org These reactions could be employed to synthesize derivatives of this compound. For example, a copper-catalyzed three-component coupling reaction of anilines, aldehydes, and alkynes is a powerful method for synthesizing substituted quinolines. chemrevlett.com

Rhodium-Catalyzed Reactions:

Rhodium(III) catalysts have been utilized for the C-H activation of N-nitrosoanilines with substituted allyl alcohols to synthesize functionalized ortho-β-aryl aldehydes and ketones. nih.gov If this compound were converted to its N-nitroso derivative, it could undergo similar transformations.

Ruthenium-Catalyzed Reactions:

Cationic ruthenium-hydride complexes have been shown to catalyze the dehydrative C-H coupling of anilines with diols to form substituted indoles and quinolines. nih.gov This provides a potential route for synthesizing heterocyclic structures starting from this compound.

The following table provides an overview of potential catalyst-mediated transformations for aniline derivatives based on analogous systems.

| Catalyst System | Reaction Type | Potential Product |

| Palladium(II) Acetate / NBP | meta-C–H Bromination | Bromo-substituted aniline derivative |

| [Pd(allyl)Cl]₂ / AdBippyPhos | C-N Cross-Coupling | Further N-arylated/alkylated amine |

| Copper(I) Iodide | Three-Component Coupling | Substituted quinoline |

| Cationic Ruthenium-Hydride | Dehydrative C-H Coupling | Substituted indole (B1671886) or quinoline |

| Rhodium(III) Complex | C-H Functionalization | Ortho-functionalized aniline derivative |

Advanced Research Directions and Future Perspectives for 5 4 Fluorophenyl 2,3 Dimethylaniline

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of biaryl anilines often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov While effective, traditional methods can involve harsh conditions, expensive catalysts, and environmentally challenging solvents. Future research is directed towards "green" and more sustainable synthetic methodologies.

Key areas of development include:

Catalyst Innovation: Moving beyond traditional palladium catalysts to more abundant and less toxic metals like nickel or copper is a major goal. researchgate.netrsc.org The development of reusable, ligand-free, or heterogeneous catalysts would significantly improve the sustainability of the synthesis.

Green Solvents: Replacing conventional organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a critical aspect of sustainable chemistry.

Alternative Coupling Strategies: Exploring C-H activation or deaminative coupling strategies could provide more atom-economical routes to the target molecule, reducing waste from pre-functionalized starting materials. nih.gov Biotechnological routes, using enzymes or microorganisms, represent a long-term goal for producing such compounds with minimal environmental impact. scielo.br

| Parameter | Traditional Methods (e.g., Classical Suzuki Coupling) | Future Sustainable Routes |

|---|---|---|

| Catalyst | Palladium-based, often with complex phosphine (B1218219) ligands | Earth-abundant metals (Ni, Cu, Fe), heterogeneous or nano-catalysts |

| Solvents | Toluene, Dioxane, DMF | Water, Ethanol, Bio-solvents, Supercritical CO2 |

| Energy Input | Often requires high temperatures | Photocatalysis, microwave-assisted synthesis, lower reaction temperatures |

| Atom Economy | Reliant on pre-functionalized starting materials (e.g., boronic acids, organohalides) | Direct C-H activation, minimizing protecting groups and pre-activation steps |

| Waste Generation | Stoichiometric amounts of inorganic salts and organic byproducts | Reduced waste through catalytic cycles and higher atom economy |

In-depth Mechanistic Studies using Advanced Spectroscopic Techniques

A thorough understanding of the reaction mechanism is paramount for optimizing synthetic protocols and controlling product formation. While the general catalytic cycle of cross-coupling reactions is known, the specific roles of ligands, additives, and the influence of substrates like 5-(4-Fluorophenyl)-2,3-dimethylaniline are not fully elucidated.

Advanced spectroscopic techniques can provide unprecedented insight into these mechanisms:

In situ Spectroscopy: Techniques like in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, helping to identify rate-determining steps and detect transient species. rsc.org

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques can help characterize complex catalytic species and intermediates. numberanalytics.com Operando spectroscopy, where the reaction is monitored inside the NMR spectrometer, can provide direct evidence of mechanistic pathways.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to intercept and characterize catalytic intermediates, providing direct snapshots of the species involved in the catalytic cycle.

| Technique | Potential Insight for Synthesis of this compound |

|---|---|

| In situ FTIR/Raman | Real-time tracking of substrate consumption and product formation; identification of key functional group transformations during the reaction. |

| Time-Resolved Fluorescence | Studying excited-state dynamics in photocatalyzed synthesis routes. numberanalytics.com |

| Transient Absorption Spectroscopy | Detecting and characterizing short-lived intermediates in the catalytic cycle. numberanalytics.com |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural confirmation of the final product and any side products; characterization of stable catalyst resting states. |

| Operando ESI-MS | Direct detection of catalytic intermediates (e.g., oxidative addition complexes, transmetalation products) to confirm the proposed catalytic cycle. |

Exploration of Novel Reactivity Patterns

The structure of this compound, with its nucleophilic amino group, multiple C-H bonds, and a C-F bond, offers diverse opportunities for further functionalization. Future research will likely focus on exploring novel reactivity beyond its role as a synthetic building block. The electronic properties of the substituents—electron-donating methyl groups and the electron-withdrawing fluorine atom—can be leveraged to direct site-selective reactions. nih.gov

Potential areas for exploration include:

Directed C-H Functionalization: Using the aniline (B41778) nitrogen as a directing group to selectively functionalize the ortho C-H bonds of either aromatic ring.

Late-Stage Functionalization: Developing methods to modify the core structure after it has been incorporated into a larger molecule, which is highly valuable in drug discovery.

Photoredox Catalysis: Utilizing the compound's electronic properties to engage in novel transformations under visible light catalysis, potentially leading to new bond formations that are inaccessible through traditional thermal methods.

Electropolymerization: Investigating the electrochemical oxidation of the aniline moiety to form conductive polymers, where the fluorophenyl and dimethyl substituents can tune the polymer's electronic and physical properties. rsc.org

| Reaction Type | Reactive Site | Potential Outcome/Application |

|---|---|---|

| Directed C-H Arylation | Ortho C-H on the dimethylaniline ring | Synthesis of complex, multi-aryl systems for advanced materials. |

| Photocatalytic C-N Coupling | Aniline N-H bond | Formation of more complex amine structures under mild conditions. |

| Nucleophilic Aromatic Substitution (SNAr) | C-F bond on the fluorophenyl ring | Introduction of new functional groups to modulate electronic properties. |

| Electrochemical Polymerization | Aniline moiety | Creation of novel conductive polymers with tailored solubility and electronic properties. |

Application of Machine Learning and AI in Compound Design and Property Prediction

Future applications include:

De Novo Design: Using generative models to design new molecules based on this scaffold with optimized properties for specific applications, such as targeted biological activity or desired material characteristics (e.g., high charge mobility). harvard.edunih.gov

Property Prediction: Training ML models on existing data to accurately predict physicochemical properties (solubility, stability), biological activities, and material properties (bandgap, conductivity) for virtual libraries of derivatives. mit.eduarxiv.orgnurixtx.com This allows for the prioritization of high-potential candidates for synthesis.

Synthesis Planning: Employing AI tools to devise the most efficient synthetic pathways to novel, complex derivatives, potentially identifying non-intuitive routes that a human chemist might overlook.

| AI/ML Application | Specific Task for the Aniline Scaffold | Potential Impact |

|---|---|---|

| Generative Models (e.g., VAEs, GANs) | Design new derivatives with improved properties (e.g., enhanced fluorescence, specific protein binding). | Accelerated discovery of new functional molecules and drug candidates. |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity or toxicity of virtual compounds. | Reduced need for initial high-throughput screening; focus on promising leads. |

| Retrosynthesis Software | Propose efficient synthetic routes to complex target molecules based on the core structure. | Optimization of synthetic chemistry, reducing development time and cost. |

| Molecular Dynamics Simulations | Predict conformational preferences and interactions with biological targets or other molecules. | Rational design of molecules with specific binding or self-assembly properties. |

Investigation of Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound is well-suited for forming ordered assemblies. The aniline group can act as a hydrogen bond donor and acceptor, while the fluorophenyl ring can participate in π-π stacking, hydrophobic interactions, and potentially halogen bonding. The interplay of these forces could lead to the formation of complex, functional supramolecular architectures. nih.gov

Future research could investigate:

Crystal Engineering: Studying how modifications to the molecular structure influence the packing in the solid state to design crystals with specific properties (e.g., for non-linear optics).

Self-Assembled Monolayers (SAMs): Exploring the formation of ordered layers on surfaces, which could have applications in molecular electronics or sensor technology.

Gelation: Investigating whether derivatives can act as low-molecular-weight gelators, forming gels in organic solvents through a network of self-assembled fibers.

Host-Guest Chemistry: Using the molecule or its derivatives as a component in larger host-guest systems, where the fluorinated ring could provide a specific recognition site. The introduction of fluorine often enhances the stability and robustness of self-assembling systems. nih.govnih.gov

| Non-Covalent Interaction | Involved Molecular Moiety | Potential Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | N-H group of the aniline | Chains, sheets, or helical structures. |

| π-π Stacking | Phenyl and fluorophenyl rings | Columnar stacks, herringbone packing. |

| Halogen Bonding | C-F bond as a halogen bond acceptor | Directional interactions contributing to crystal packing. |

| Hydrophobic Interactions | Methyl groups and aromatic rings | Aggregation in aqueous or highly polar media. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 5-(4-Fluorophenyl)-2,3-dimethylaniline and its impurities in synthetic samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. System suitability parameters include resolution (NLT 2 between analogs), signal-to-noise ratio (NLT 10), and relative standard deviation (NMT 1.0%) for precision. A reversed-phase C18 column with a mobile phase gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) is effective. Quantify impurities using a reference standard, and validate the method per ICH guidelines .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (SHELXD for structure solution, SHELXL for refinement) to handle intensity data and resolve positional disorder. For visualization, employ ORTEP-3 or WinGX to generate thermal ellipsoid plots. Ensure data collection at low temperature (e.g., 100 K) to mitigate thermal motion artifacts .

Q. What synthetic strategies minimize by-products during the preparation of this compound?

- Methodological Answer : Optimize Buchwald-Hartwig amination or Ullmann coupling to introduce the fluorophenyl group. Control reaction temperature (80–120°C) and use palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to enhance selectivity. Monitor intermediate purity via TLC or LC-MS to isolate the target compound before dimethylation .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodological Answer : Perform graph set analysis (e.g., Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings). Use Mercury software to calculate interaction energies and identify dominant motifs like N–H···O or C–H···F. Compare packing efficiency with non-fluorinated analogs to assess the impact of fluorophenyl substitution .

Q. What challenges arise when refining the crystal structure of this compound with twinned data?

- Methodological Answer : Twinning complicates intensity integration. Use SHELXL’s TWIN command with a BASF parameter to model twin domains. Validate refinement with R₁ (NMT 5%) and wR₂ (NMT 12%) indices. For high thermal motion, apply anisotropic displacement parameters and restraints on aromatic rings .

Q. How does the 4-fluorophenyl group alter the oxidative degradation pathways of 2,3-dimethylaniline derivatives under Fenton-like conditions?

- Methodological Answer : The electron-withdrawing fluorine atom stabilizes intermediates, shifting degradation from hydroxylation (common in 2,6-dimethylaniline) to defluorination pathways. Use LC-QTOF-MS to identify products like fluorinated quinones or carboxylic acids. Compare kinetics (e.g., rate constants) with non-fluorinated analogs to quantify substituent effects .

Q. Can computational methods accurately predict the mass spectrometry fragmentation patterns of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict critical energies for bond cleavages. Compare computed appearance energies (E°) with experimental data from collision-induced dissociation (CID) studies. Note that C–F bond cleavage requires higher E° than C–N or C–C bonds due to bond strength differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.